

Volemitol: Application Notes and Protocols for a Novel Natural Sweetener

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Compound of Interest

Compound Name: Volemitol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol, presents a promising avenue for research and development in the field of natural sweeteners.[1] Found in various plants, red algae, fungi, and lichens, it is chemically known as D-glycero-D-manno-heptitol.[1][2] As a polyol, **volemitol** shares characteristics with other sugar alcohols used in the food industry, suggesting its potential as a reduced-calorie sweetening agent.[3]

These application notes provide a comprehensive guide for researchers investigating the potential of **volemitol** as a natural sweetener. Due to the limited publicly available data on its specific properties, this document outlines detailed protocols for essential experiments to characterize its sweetness profile, stability, caloric value, and safety.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of **volemitol** is presented below. It is important to note that some values are estimations based on the properties of other sugar alcohols and require experimental verification.

Property	Value	Source/Method
Chemical Formula	C ₇ H ₁₆ O ₇	PubChem[4]
Molecular Weight	212.20 g/mol	PubChem[4]
Melting Point	152-153 °C	Benchchem[2]
Solubility in Water	Highly soluble	Benchchem[2]
Relative Sweetness	Data not available	Requires sensory evaluation
Caloric Value	~2.4 kcal/g (Estimated)	Based on EU blanket value for polyols
GRAS Status	Not confirmed	Requires FDA notification or determination

Experimental Protocols

Sensory Evaluation: Determination of Relative Sweetness

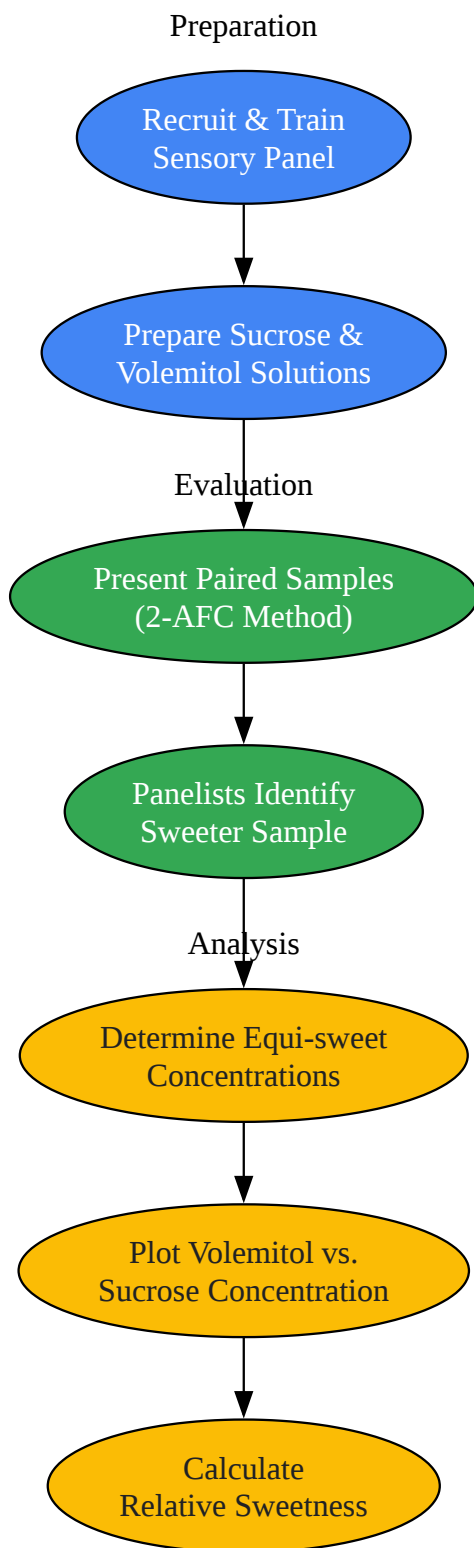
Objective: To determine the relative sweetness of **volemitol** compared to sucrose using a trained sensory panel.

Methodology: A graded concentration series of both **volemitol** and sucrose solutions should be prepared. A panel of trained sensory assessors will evaluate the sweetness intensity of each solution using a labeled magnitude scale (LMS) or a two-alternative forced choice (2-AFC) method.

Protocol:

- Panelist Training: Recruit and train a panel of 10-15 individuals to recognize and scale the intensity of sweet taste. Use sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%, 10% w/v) as references.
- Sample Preparation:
 - Prepare stock solutions of sucrose and **volemitol** in deionized water.

- From the stock solutions, prepare a series of dilutions for each sweetener, ranging from sub-threshold to distinctly sweet concentrations.
- Sensory Evaluation Procedure (Example using 2-AFC):
 - Present panelists with pairs of samples, one containing a standard sucrose concentration and the other a **volemitol** concentration.
 - Instruct panelists to identify which sample in each pair is sweeter.
 - The concentration of **volemitol** that is chosen as sweeter 50% of the time compared to a given sucrose concentration is considered equally sweet.
- Data Analysis: Plot the concentration of **volemitol** against the equally sweet sucrose concentration. The slope of this line will give the relative sweetness of **volemitol**.



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Caption: Workflow for assessing the stability of **volemitol**.

Caloric Value Determination

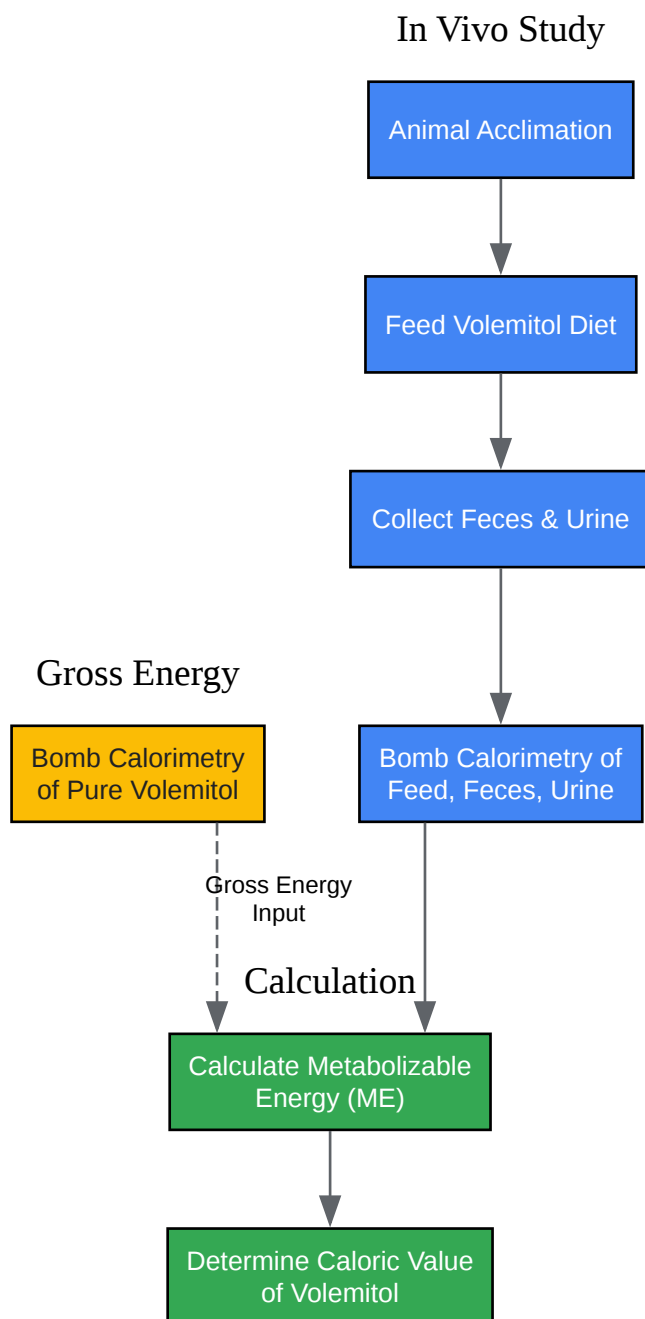
Objective: To determine the metabolizable energy (caloric value) of **volemitol**.

Methodology: The caloric value can be estimated through in vivo studies in animal models by measuring the energy excreted in feces and urine after consumption of a known amount of **volemitol**. Bomb calorimetry can be used to determine the gross energy content.

Protocol:

- Gross Energy Determination (Bomb Calorimetry):
 - Accurately weigh a sample of pure **volemitol**.
 - Combust the sample in a bomb calorimeter to determine its gross energy (heat of combustion). [5][6][7]2. In Vivo Digestibility Study (Animal Model):
 - Acclimate laboratory animals (e.g., rats) to a specific diet.
 - Incorporate a known amount of **volemitol** into the diet of the test group.
 - Over a set period, collect all feces and urine from both the control and test groups.
 - Determine the gross energy of the feed, feces, and urine using bomb calorimetry.
- Calculation of Metabolizable Energy:
 - Metabolizable Energy (ME) = Gross Energy Intake - Fecal Energy - Urinary Energy.
 - The caloric value of **volemitol** is the difference in ME between the test and control groups, divided by the amount of **volemitol** consumed.

Workflow for Caloric Value Determination



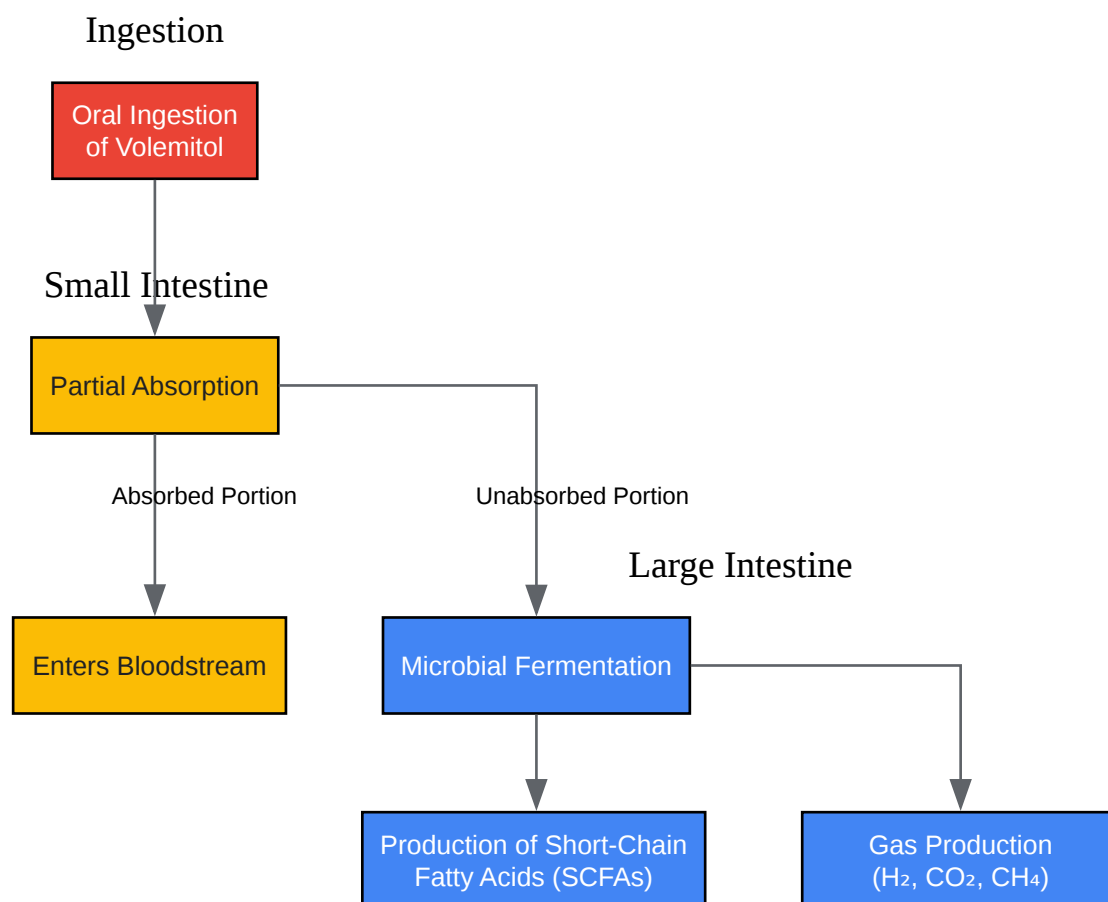
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Caption: Workflow for determining the caloric value of **volemitol**.

Metabolism and Safety

Metabolic Pathway: The metabolic pathway of **volemitol** in humans has not been elucidated. However, like other sugar alcohols, it is expected to be poorly absorbed in the small intestine. The unabsorbed portion would then be fermented by the gut microbiota in the large intestine.

Hypothetical Metabolic Pathway of **Volemitol**



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Caption: A hypothetical metabolic pathway for **volemitol** in humans.

Safety and Toxicology: There is currently no publicly available toxicological data, such as an LD50 value, for **volemitol**. Its Generally Recognized as Safe (GRAS) status has not been established with the U.S. Food and Drug Administration (FDA). [8][9][10][11][12] Comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as

well as genotoxicity and developmental toxicity studies, are required to establish a safety profile for **volemitol**.

Effect on Gut Microbiota: The effect of **volemitol** on the human gut microbiota is unknown. In vitro fermentation studies using human fecal inocula can provide initial insights into which bacterial species can utilize **volemitol** and the resulting metabolic end-products, such as short-chain fatty acids (SCFAs). [13][14][15][16]

Applications in Research and Development

Volemitol's potential as a natural sweetener warrants further investigation in the following areas:

- **Food and Beverage Formulation:** Its stability and sensory characteristics will determine its suitability in various products such as baked goods, beverages, and confectionery.
- **Diabetic and Low-Calorie Foods:** As a sugar alcohol, **volemitol** is likely to have a lower glycemic index and caloric value than sucrose, making it a potential ingredient for foods targeted at individuals with diabetes or those managing their weight.
- **Pharmaceuticals:** Its properties as a bulking agent and its potential for a low glycemic response could make it a useful excipient in pharmaceutical formulations.

Conclusion

Volemitol is a promising but largely uncharacterized natural sweetener. The protocols and information provided in these application notes are intended to serve as a foundational guide for researchers and drug development professionals. Rigorous experimental investigation is necessary to fully elucidate its properties, safety, and potential applications. As more data becomes available, the viability of **volemitol** as a commercially successful natural sweetener will become clearer.

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